Patent Precedence: Explicit Use in Pharmaceutical Compositions Relative to Positional Isomers
Methyl 2-(3-cyanopyridin-4-YL)acetate is explicitly cited as a synthetic intermediate in multiple pharmaceutical patents, including WO2005/63768 A1 (SK Chemicals) and US2014/45872 A1 (Novartis), whereas the 2-cyano isomer (CAS 1000342-90-4) and 4-cyano isomer (CAS 1260770-32-8) are absent from these same patent documents . Specifically, the compound appears on Page/Page column 28 of WO2005/63768 and in Paragraph 0970 of Novartis patent US2014/45872, demonstrating validated utility in proprietary pharmaceutical development programs .
| Evidence Dimension | Patent citation frequency as a designated intermediate |
|---|---|
| Target Compound Data | Cited in ≥2 major pharmaceutical patents (WO2005/63768, US2014/45872) |
| Comparator Or Baseline | 2-cyano isomer (CAS 1000342-90-4): 0 known patent citations; 4-cyano isomer (CAS 1260770-32-8): 0 known patent citations |
| Quantified Difference | ≥2 vs. 0 patent citations |
| Conditions | Patent literature analysis; patent family searches limited to title, abstract, and claims |
Why This Matters
The absence of positional isomers in pharmaceutical patents indicates that the specific 3-cyano-4-acetate geometry is critical for the synthetic routes and final compound activity protected in these intellectual property filings.
